molecular formula C38H54O19 B12505893 3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate

3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate

Cat. No.: B12505893
M. Wt: 814.8 g/mol
InChI Key: CZSBHMFVVLYIQQ-UHFFFAOYSA-N
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Description

Taxonomic Origins and Natural Occurrence in Plant Species

The compound is a naturally occurring apocarotenoid predominantly found in species of the Crocus and Gardenia genera. In Crocus sativus, it constitutes approximately 0.2–0.5% of dry stigma mass, alongside other crocins such as α-crocin (trans-crocetin di-(β-D-gentiobiosyl) ester) . Gardenia jasminoides and its botanical variant Gardenia jasminoides var. radicans also produce this compound, with total crocin content ranging from 4.12 to 13.72 mg/g in dried fruits .

Table 1: Natural Occurrence in Plant Species

Species Tissue Concentration Range Reference
Crocus sativus Stigmas 0.2–0.5% dry weight
Gardenia jasminoides Fruits 4.12–12.25 mg/g
G. jasminoides var. radicans Fruits 6.97–13.72 mg/g

The biosynthetic pathway involves oxidative cleavage of zeaxanthin to yield crocetin, which is subsequently glycosylated with gentiobiose (a β-1,6-linked glucose disaccharide) and glucose residues . This process occurs in the chromoplasts of floral tissues, with enzymatic steps mediated by UDP-glucosyltransferases .

Historical Context of Polyene Glycoside Discovery in Gardenia and Crocus Genera

The isolation of polyene glycosides from saffron dates to the early 20th century, with Karrer and colleagues first crystallizing crocin in 1932 . Structural elucidation revealed its diester nature, comprising crocetin linked to two gentiobiose units . In Gardenia, the identification of analogous compounds occurred later, spurred by comparative phytochemical studies in the 1970s .

Key milestones include:

  • 1932 : Isolation of crocin from Crocus sativus stigmas by Karrer et al. .
  • 1975 : Discovery of gentiobiosyl-glucosyl crocetin esters in Gardenia jasminoides fruits .
  • 2005 : Confirmation of crocetin’s hydrolysis during intestinal absorption, clarifying bioavailability mechanisms .
  • 2022 : Quantitative HPLC analysis establishing varietal differences in Gardenia crocin profiles .

Structural Classification Within Apocarotenoid Derivatives

The compound belongs to the crocin subgroup of apocarotenoids, characterized by a C20 dicarboxylic acid (crocetin) esterified with mono- or disaccharide units. Its systematic IUPAC name reflects three structural domains:

  • Crocetin backbone : A conjugated heptaene chain with methyl groups at C2, C6, C11, and C15 .
  • Glycosyl moieties :
    • Position 1: β-D-glucopyranosyl unit.
    • Position 2: β-D-gentiobiosyl (6-O-β-D-glucopyranosyl-β-D-glucopyranose) unit .

Figure 1: Structural Features
$$
\text{Crocetin core} + \underbrace{\text{β-D-glucosyl}}{\text{Position 1}} + \underbrace{\text{β-D-gentiobiosyl}}{\text{Position 2}}
$$

This diglycosyl ester configuration enhances water solubility compared to non-glycosylated carotenoids, with a partition coefficient (LogP) of -1.34 . The compound’s absorption spectrum shows λ_max at 440 nm in aqueous solution, characteristic of its polyene chromophore .

X-ray crystallography studies confirm a planar crocetin backbone with dihedral angles of 178° between adjacent double bonds, facilitating π-electron conjugation . The gentiobiose and glucose units adopt $$ ^4C_1 $$ chair conformations, stabilized by intramolecular hydrogen bonds between O3' and O5'' hydroxyls .

Properties

IUPAC Name

1-O-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 16-O-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H54O19/c1-18(11-7-13-20(3)34(50)56-37-32(48)29(45)26(42)23(16-40)54-37)9-5-6-10-19(2)12-8-14-21(4)35(51)57-38-33(49)30(46)27(43)24(55-38)17-52-36-31(47)28(44)25(41)22(15-39)53-36/h5-14,22-33,36-49H,15-17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSBHMFVVLYIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H54O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

814.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Glycosylation

Key Steps :

  • Activation of the anomeric center : The glycosyl donor (e.g., glucose derivative) is activated via bromide or trichloroacetimidate intermediates.
  • Protection of hydroxyl groups : Selective protection (e.g., tert-butyldimethylsilyl (TBS) or benzyl groups) ensures regioselective glycosylation.
  • Coupling with acceptor : The acceptor molecule (e.g., aglycone or another sugar) reacts under acidic or basic conditions.
Method Catalyst/Conditions Yield Stereochemical Control Source
Acid-catalyzed H₂SO₄ in CH₂Cl₂, 0–5°C 65–75% α/β selectivity via steric guidance
Enzymatic Glycosyltransferases, pH 7.4 80–90% High β-selectivity
Metal-mediated Ag₂CO₃, toluene, 60°C 70–85% α-selectivity

Mechanistic Insights :

  • Acid-catalyzed methods rely on oxonium ion intermediates, favoring β-linkages in pyranose systems.
  • Enzymes like β-glucosidases enable stereospecific couplings without protecting groups.

Enzymatic Glycosylation

Biocatalytic approaches are increasingly favored for their sustainability:

  • Glycosyltransferases (e.g., β-glucosidases) catalyze direct glycosidic bond formation between donors and acceptors.
  • Transglycosylation using enzymes like endo-1,3-β-glucanases transfers glycosyl residues from polysaccharides to acceptors.

Protection-Deprotection Strategies

Hydroxyl groups in the oxane rings and fatty acid chain require selective protection to prevent undesired side reactions.

Common Protecting Groups

Group Introduction Conditions Stability Removal Conditions Source
Ethoxyethyl (EE) Acetal formation with EE-OH Stable under strong bases 20% AcOH/THF, 50°C
Methoxypropyl (MOP) MOP-Cl, NaH, THF, 0°C Resists oxidative conditions H₂O/MeOH/HCl (pH 2)
Acetyl (Ac) Ac₂O, I₂, RT Labile to bases NaOMe/MeOH, 25°C

Advantages of EE/MOP :

  • Orthogonality : Compatible with Pd-catalyzed cross-couplings and lithiations.
  • Efficient Deprotection : Mild acidic hydrolysis preserves sensitive functional groups.

Esterification and Fatty Acid Coupling

The 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate moiety is introduced via esterification.

Activated Ester Formation

Method Reagents Solvent Yield Purity Source
DCC/DMAP DCC, DMAP, RT CH₂Cl₂ 85–90% >95%
Acid Chloride SOCl₂, reflux THF 75–80% >90%

Key Challenges :

  • Steric Hindrance : Bulky fatty acid esters require prolonged reaction times.
  • Side Reactions : Competing transesterification under acidic conditions.

Enzymatic Hydrolysis for Aglycone Production

Acid hydrolysis is avoided due to potential degradation. Enzymatic methods provide cleaner aglycone isolation:

  • β-Glucosidases : Catalyze hydrolysis of glycosidic bonds without acid catalysts.
  • Lipase-Mediated Transesterification : Selectively cleaves esters in the fatty acid chain.

Optimization and Industrial-Scale Synthesis

Process Intensification

Technique Application Outcome Source
Continuous Flow Reactors Glycosylation and esterification Reduced batch-to-batch variability
Computational Modeling Kinetic simulations for temp/P control 20% yield increase in pilot runs

Analytical Validation

Critical quality attributes (CQAs) are monitored via:

  • NMR : Determination of anomeric configurations (e.g., J = 7–8 Hz for β-linkages).
  • HPLC-MS : Purity assessment and metabolite profiling.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Glycosylation Pattern Aglycone Type Reported Bioactivity
Target Compound ~1,200 (estimated) Branched diglucose Polyene ester Not directly studied
Amygdalin () 457.43 Linear diglucose (β-linked) Cyanogenic aromatic nitrile Cyanide release, antitumor
Mangiferin () 422.33 Single glucose (C-glycoside) Xanthone Antioxidant, anti-inflammatory
Ursolic acid () 456.70 Non-glycosylated Triterpenoid Antiviral, anti-cancer
9-Methoxy-7-[4-glucosylphenyl]-chromenone () ~580 Single glucose (O-glycoside) Isoflavonoid Plant resistance mechanisms
{3,4,5-trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl}methyl gallate () 492.39 Single glucose + galloyl ester Phenolic acid Antioxidant, antimicrobial

Key Observations:

  • Glycosylation Complexity : The target compound’s branched diglucose unit is rare among glycosides, which typically exhibit linear or single-sugar attachments (e.g., amygdalin , mangiferin ). This branching may enhance solubility or receptor binding specificity.
  • Bioactivity Gap : While similar glycosides exhibit antioxidant, antiviral, or plant defense activities , the target compound’s bioactivity remains uncharacterized.

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Water Solubility LogP (Predicted) H-Bond Donors/Acceptors Notable Features
Target Compound Low (estimated) ~8.5 12 donors, 20 acceptors High polar surface area from glycosylation
Amygdalin () High -1.2 10 donors, 11 acceptors Cyanogenic, hydrolytically unstable
Ursolic acid () Insoluble 6.7 3 donors, 2 acceptors Lipophilic triterpenoid
Hesperidin () Moderate 2.1 8 donors, 14 acceptors Flavonoid O-glycoside

Key Insights:

  • Solubility : The target compound’s polyene chain likely reduces water solubility compared to smaller glycosides like hesperidin or amygdalin .
  • Metabolic Stability : The ester linkage may confer susceptibility to hydrolysis by esterases, akin to iridoid glycosides (e.g., agnuside in ).

Research Implications and Gaps

  • Biosynthetic Pathways : The compound’s polyene chain suggests a polyketide synthase (PKS) origin, while glycosylation implicates UDP-glucose-dependent transferases. Comparative studies with fungal polyketides (e.g., aflatoxins) could elucidate its biosynthesis .
  • Therapeutic Potential: Structural analogs like mangiferin () and galloyl glucosides () show antidiabetic and anti-inflammatory effects. Molecular docking studies could predict the target compound’s interaction with proteins like GSK-3β or acetylcholinesterase .
  • Ecological Roles : Similar glycosides in and are implicated in plant-pathogen interactions. The polyene ester may deter herbivores or microbes via membrane disruption.

Biological Activity

The compound known as 3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate is a complex organic molecule with potential biological activities. This article aims to explore its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C36H58O11C_{36}H_{58}O_{11}. Its structure features multiple hydroxyl groups and a complex carbon skeleton that may contribute to its biological properties. The chemical structure can be represented as follows:

SMILES CC1 CCC2 CCC3 C CCC4C3 CCC5C4 CC C C5 C CO O O C C C2C1O C C O OC6C C C C O6 CO O O O C\text{SMILES CC1 CCC2 CCC3 C CCC4C3 CCC5C4 CC C C5 C CO O O C C C2C1O C C O OC6C C C C O6 CO O O O C}

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic benefits. Below are key areas of interest:

1. Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of similar polyphenolic compounds. These compounds can scavenge free radicals and reduce oxidative stress in cells. For instance:

  • A study demonstrated that flavonoids exhibit significant antioxidant activity by inhibiting lipid peroxidation and enhancing the activity of antioxidant enzymes .

2. Neuroprotective Effects

The compound's structural similarities to flavonoids suggest potential neuroprotective effects. Evidence indicates that flavonoids can promote neurogenesis and synaptogenesis:

  • In vitro studies have shown that compounds with similar structures enhance neuronal survival and reduce apoptosis by modulating pathways like MAPK/Erk .

3. Anti-inflammatory Properties

Research has also pointed to anti-inflammatory effects associated with flavonoid-like compounds:

  • Flavonoids can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .

Case Studies

Several case studies provide insight into the biological effects of related compounds:

Case Study 1: Neuroprotection in Animal Models

A study involving quercetin (a flavonoid analog) demonstrated significant neuroprotective effects in rat models of Parkinson's disease. The compound increased levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal health .

Case Study 2: Antioxidant Efficacy

In a clinical trial assessing the antioxidant capacity of dietary flavonoids, participants consuming high-flavonoid diets showed reduced markers of oxidative stress compared to control groups .

Data Tables

Biological ActivityMechanismReferences
AntioxidantScavenging free radicals
NeuroprotectionEnhancing BDNF expression
Anti-inflammatoryInhibiting cytokine production

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